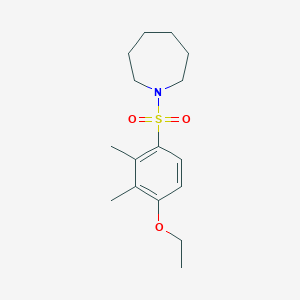
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate, also known as DCQ or NSC 727447, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
作用机制
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate is not fully understood. However, it has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. These effects may contribute to the potential anti-tumor and anti-inflammatory properties of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to inhibit the growth of various tumor cell lines in vitro.
实验室实验的优点和局限性
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate. One potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based fluorescent probes for the detection of DNA and RNA in living cells. Another potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based metal complexes for use as catalysts in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate and to explore its potential therapeutic applications.
合成方法
The synthesis of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate as a white solid with a melting point of 215-217°C. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a ligand for metal complexes and as a catalyst in organic synthesis. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been studied for its potential anti-tumor and anti-inflammatory properties.
属性
分子式 |
C17H13Cl2NO4S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
InChI 键 |
MSMMAARNQMHPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

